molecular formula C19H20ClN3O B5791500 3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile

3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile

Cat. No.: B5791500
M. Wt: 341.8 g/mol
InChI Key: MWKQUGJROBJDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzonitrile moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form the 4-(2-methoxyphenyl)piperazine intermediate.

    Nitrile Introduction: The intermediate is then reacted with 3-chlorobenzyl chloride under basic conditions to introduce the benzonitrile group, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile.

    Reduction: Formation of 3-chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzylamine.

    Substitution: Formation of 3-substituted-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile derivatives.

Scientific Research Applications

3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The methoxyphenyl group may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its pharmacokinetic profile, while the benzonitrile moiety contributes to its chemical reactivity.

Properties

IUPAC Name

3-chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-24-19-5-3-2-4-18(19)23-10-8-22(9-11-23)14-16-7-6-15(13-21)12-17(16)20/h2-7,12H,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKQUGJROBJDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=C(C=C3)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.